(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
Description
The compound "(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol" features a bicyclic octahydrocyclopenta[c]pyrrole core fused to an imidazo[1,2-b]pyridazine moiety, with a hydroxymethyl (-CH2OH) substituent at the 3a-position of the pyrrolidine ring. This structure combines conformational rigidity from the fused cyclopentane-pyrrolidine system with the heteroaromatic imidazopyridazine group, which is often associated with kinase inhibition and antineoplastic activity . The methanol group may enhance solubility, a critical factor in drug design.
Properties
IUPAC Name |
(2-imidazo[1,2-b]pyridazin-6-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-10-14-5-1-2-11(14)8-17(9-14)13-4-3-12-15-6-7-18(12)16-13/h3-4,6-7,11,19H,1-2,5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPOGLAJCKAZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NN4C=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.
Construction of the octahydrocyclopenta[c]pyrrol ring: This step often involves hydrogenation reactions to reduce double bonds and form the saturated ring system.
Attachment of the methanol group: This is usually done through nucleophilic substitution reactions where a hydroxyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to an aldehyde or carboxylic acid.
Reduction: Reduction reactions can further saturate any remaining double bonds in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its ability to act as a ligand in coordination chemistry and its potential to form stable complexes with transition metals.
Biology
Biologically, it has shown promise as an inhibitor of specific enzymes, particularly kinases, which are crucial in cell signaling pathways.
Medicine
In medicine, (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is being explored for its potential to treat diseases such as multiple myeloma and psoriasis by inhibiting key molecular targets involved in these conditions .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol exerts its effects involves binding to specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways that are essential for cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells and modulation of immune responses.
Comparison with Similar Compounds
Nuvisertib (2-[(1R,4R)-4-({3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexyl]propan-2-ol)
- Structure : Nuvisertib replaces the octahydrocyclopenta[c]pyrrole with a cyclohexylamine group and introduces a trifluoromethylphenyl substituent on the imidazopyridazine core. The propan-2-ol group at the cyclohexylamine contrasts with the hydroxymethyl in the target compound.
- Activity : As a serine/threonine kinase inhibitor, Nuvisertib demonstrates antineoplastic effects . The target compound’s bicyclic system may confer distinct binding kinetics due to increased rigidity compared to Nuvisertib’s flexible cyclohexane ring.
- Physicochemical Properties: The trifluoromethyl group in Nuvisertib enhances lipophilicity (logP ~3.5 estimated), whereas the target compound’s methanol group could improve aqueous solubility.
[2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol (CAS 103844-30-0)
- Structure: This compound shares a methanol substituent but diverges in the heterocyclic core (imidazo[1,2-a]pyridine vs. imidazo[1,2-b]pyridazine). The 4-chlorophenyl and methyl groups may sterically hinder target engagement compared to the fused bicyclic system of the target compound.
- Molecular Formula : C15H13ClN2O (Molar mass: 272.73 g/mol) . The target compound’s molecular weight is likely higher (~350–400 g/mol) due to the octahydrocyclopenta[c]pyrrole.
Antimalarial Imidazopyridazines (e.g., Compound 44 and 45)
- Structure: These derivatives feature diarylated imidazopyridazines with fluorophenyl and sulfinylphenyl groups. Unlike the target compound, they lack fused bicyclic systems but include polar substituents like diethylamino and phenol groups .
- Activity: Optimized for antimalarial efficacy, these compounds highlight the scaffold’s versatility. The target compound’s methanol group and rigid core may reduce metabolic degradation compared to the more flexible antimalarial analogues.
Data Table: Key Comparisons
Biological Activity
The compound (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol, also known by its CAS number 2549006-02-0, is a bicyclic nitrogen-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C14H18N4O
- Molecular Weight: 258.32 g/mol
- IUPAC Name: (2-imidazo[1,2-b]pyridazin-6-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol
Biological Properties
Research indicates that compounds containing imidazo[1,2-b]pyridazine moieties exhibit diverse biological activities. The specific compound has been investigated for its potential in the following areas:
Anticancer Activity
Studies have shown that derivatives of imidazo[1,2-b]pyridazine can exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A related compound demonstrated an IC50 value of 0.70 nM against the Monopolar spindle 1 (Mps1) kinase, highlighting its potential as a selective inhibitor in oncology .
The mechanism by which this compound exerts its effects may involve:
- Kinase Inhibition: Similar compounds have been shown to inhibit specific kinases involved in cell cycle regulation and proliferation.
Toxicity and Safety
While the compound is primarily intended for research purposes and not for therapeutic use in humans or animals, preliminary studies suggest a need for careful evaluation of its safety profile in experimental settings.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the imidazo[1,2-b]pyridazine family:
Current State of Research
The current research landscape indicates a growing interest in imidazo[1,2-b]pyridazine derivatives for their potential therapeutic applications. Notably:
- The development of selective inhibitors targeting Mps1 kinase showcases the compound's promise in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
